NMS-P937 fumarate

PLK1 selectivity PLK2 PLK3

NMS-P937 fumarate (also known as Onvansertib, PCM-075, NMS1286937) is the fumarate salt of a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative that functions as an ATP-competitive, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1). The free base exhibits an IC50 of 2 nM against recombinant PLK1 in biochemical assays and demonstrates 5000-fold selectivity over PLK2 and PLK3 (IC50 >10 μM for both).

Molecular Formula C28H31F3N8O7
Molecular Weight 648.6 g/mol
CAS No. 1263293-37-3
Cat. No. B10860072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P937 fumarate
CAS1263293-37-3
Molecular FormulaC28H31F3N8O7
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H27F3N8O3.C4H4O4/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23;5-3(6)1-2-4(7)8/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyLUEMEFHVOJNLJG-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P937 Fumarate (CAS 1263293-37-3): A High-Selectivity, Orally Bioavailable PLK1 Inhibitor for Oncology Research


NMS-P937 fumarate (also known as Onvansertib, PCM-075, NMS1286937) is the fumarate salt of a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative that functions as an ATP-competitive, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) [1]. The free base exhibits an IC50 of 2 nM against recombinant PLK1 in biochemical assays and demonstrates 5000-fold selectivity over PLK2 and PLK3 (IC50 >10 μM for both) [2]. A co-crystal structure with the PLK1 kinase domain (PDB: 2YAC, resolution 2.20 Å) has been solved, revealing the structural basis for its exceptional PLK1 selectivity [3]. The fumarate salt form (CAS 1263293-37-3, molecular formula C28H31F3N8O7, MW 648.6) is the pharmaceutical salt used for oral administration and is currently under clinical investigation in multiple oncology indications [4].

Why PLK1 Inhibitors Cannot Be Interchanged: The Differentiating Pharmacological Profile of NMS-P937 Fumarate


PLK1 inhibitors constitute a mechanistically heterogeneous class: volasertib (BI 6727) and BI 2536 are dihydropteridinone-derived ATP-competitive inhibitors with PLK2/PLK3 inhibitory activity at nanomolar concentrations, while rigosertib (ON-01910) is a non-ATP-competitive agent with multi-kinase off-target effects including PDGFR and Bcr-Abl [1]. NMS-P937, by contrast, achieves approximately 5000-fold selectivity over PLK2/PLK3—a margin several orders of magnitude greater than volasertib (6-fold over PLK2, 65-fold over PLK3) or rigosertib (30-fold over PLK2) . This extreme selectivity translates into qualitatively different cell-cycle outcomes: NMS-P937 induces reversible G1/G2 arrest without apoptosis in normal cells, whereas it triggers mitotic arrest and apoptotic death selectively in tumor cells [2]. Furthermore, NMS-P937 is the only PLK1-specific inhibitor with demonstrated clinical activity in genetically stratified patient populations—50% CR/CRi in splicing factor-mutated AML and 44% partial response in KRAS-mutant mCRC [3][4]. These pharmacological and clinical genetic response features are not interchangeable with any in-class comparator.

Quantitative Comparator-Based Evidence for NMS-P937 Fumarate Differentiation


PLK1 Selectivity Over PLK2 and PLK3: 5000-Fold Margin vs. 6–65-Fold for Volasertib and 30-Fold for Rigosertib

NMS-P937 achieves 5000-fold selectivity for PLK1 over PLK2 and PLK3, with PLK2/PLK3 IC50 values exceeding 10 μM [1]. At a concentration of 10 μM, NMS-P937 inhibits PLK2 and PLK3 by only 48% and 40%, respectively . In comparison, volasertib—the most advanced PLK1 inhibitor to have reached Phase III—shows only 6-fold selectivity over PLK2 (IC50 = 5 nM) and 65-fold over PLK3 (IC50 = 56 nM) . Rigosertib achieves only 30-fold selectivity over PLK2 and has no measurable activity against PLK3 [2]. This represents a >830-fold difference in PLK2 selectivity margin and a >77-fold difference in PLK3 selectivity margin between NMS-P937 and volasertib.

PLK1 selectivity PLK2 PLK3 kinase selectivity off-target toxicity

Off-Target Kinase Profile: NMS-P937 Avoids PLK2/PLK3 Inhibition vs. Nanomolar PLK2 Activity of Volasertib

In a panel of 48 human kinases, NMS-P937 at 1 μM and 10 μM showed no significant inhibition (>50%) of any kinase tested except PLK1, with IC50 >1 μM for 45 other kinases [1]. The only three kinases with measurable inhibition—FLT3 (IC50 = 510 nM), MELK (IC50 = 744 nM), and CK2 (IC50 = 826 nM)—showed IC50 values at least 255-fold higher than the PLK1 IC50 . Volasertib, by contrast, potently inhibits PLK2 with an IC50 of 5 nM—a value within 6-fold of its PLK1 IC50—and PLK3 with an IC50 of 56 nM . NMS-P937 also does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) at concentrations up to 20 μM, indicating low potential for metabolism-based drug-drug interactions [2].

kinase selectivity panel PLK2 off-target PLK3 off-target CYP450 drug-drug interaction

Oral Bioavailability and Oral In Vivo Efficacy: 52% Rat Bioavailability with 78% Tumor Growth Inhibition by Oral Dosing

NMS-P937 demonstrates proven oral bioavailability and consistent oral efficacy across multiple xenograft models [1]. In rats, oral NMS-P937 (20 mg/kg) achieved a Cmax of 2.8 μM, AUC0-24h of 15.3 μM·h, and oral bioavailability of 52% . In mice, oral administration (25 mg/kg) yielded a Cmax of 3.2 μM, AUC0-24h of 18.7 μM·h, and oral bioavailability of 58% . Crucially, oral NMS-P937 at 25 mg/kg q.d. for 14 days produced 78% tumor growth inhibition in the HCT116 human colon cancer xenograft model . At 45 mg/kg p.o., tumor growth inhibition reached 83% [2]. Volasertib is described as orally available, yet its reported oral bioavailability in mice is approximately 35% at 10 mg/kg, with peak plasma concentrations of 0.6 μM—considerably lower than NMS-P937 at comparable doses . The pivotal Phase III clinical trial of volasertib (POLO-AML-2) employed intravenous administration specifically because of the drug's pharmacokinetic profile .

oral bioavailability pharmacokinetics xenograft HCT116 tumor growth inhibition

Clinical Genetic Biomarker-Stratified Response in AML: 50% CR/CRi in Spliceosome-Mutated Patients vs. Volasertib Phase III Failure

In a Phase 1b/2 clinical trial (NCT03303339) of onvansertib (NMS-P937) combined with decitabine in relapsed/refractory AML, 20% of evaluable patients (n = 44) achieved complete remission with or without hematologic count recovery (CR/CRi), and 32% exhibited a ≥50% reduction in bone marrow blasts [1]. Critically, biomarker analysis revealed a pronounced geneotype-stratified response: patients harboring spliceosome mutations (SRSF2, SF3B1) achieved a CR/CRi rate of 50% compared with only 9% in spliceosome-wildtype patients [1]. This genetic stratification provides a pharmacodiagnostic basis for patient selection that is unique among PLK1 inhibitors. In contrast, the Phase III POLO-AML-2 trial of volasertib combined with low-dose cytarabine in previously untreated AML patients aged ≥65 years failed to meet its primary endpoint of statistically significant improvement in objective response rate [2].

AML spliceosome mutations decitabine complete remission biomarker-stratification

KRAS-Mutant Genotype-Specific Superior Activity: Preclinical and Clinical Evidence Unique to NMS-P937 Among PLK1 Inhibitors

In isogenic colorectal cancer cell line models, onvansertib displayed superior antiproliferative activity in KRAS-mutant cells compared to KRAS wild-type isogenic counterparts—a genotype-selective vulnerability not reported for volasertib, rigosertib, or any other PLK1 inhibitor [1]. This preclinical finding translated clinically: in a Phase 1b study of onvansertib combined with FOLFIRI and bevacizumab in second-line KRAS-mutant metastatic colorectal cancer patients (n = 18 evaluable), partial responses were observed in 44% of patients with a median duration of response of 9.5 months [1]. Grade 3/4 adverse events represented only 15% of all treatment-related AEs, with neutropenia being the most common. The standard-of-care benchmark for this patient population is approximately 4% response rate with available therapies and a median progression-free survival of 5.5 months [2]. Preclinically, the combination of onvansertib with irinotecan demonstrated potent antitumor activity in KRAS-mutant xenograft models in vivo [1].

KRAS mutation colorectal cancer FOLFIRI bevacizumab genotype-selective activity

Differential Cell Cycle Effect in Normal vs. Tumor Cells: Reversible G1/G2 Arrest Without Apoptosis in Normal Cells

NMS-P937 exhibits a qualitatively distinct cell cycle response in normal cells compared to tumor cells. In normal cells, NMS-P937 causes a reversible cell-cycle arrest at the G1 and G2 stages without induction of apoptosis [1]. In contrast, across a broad panel of tumor cell lines including solid tumors and hematologic malignancies, NMS-P937 induces a selective G2/M cell-cycle arrest followed by apoptosis [1][2]. In A2780 ovarian cancer cells, NMS-P937 (0.042 μM) triggers a G2-M block with subsequent apoptotic death characterized by misaligned chromosomes and aberrant spindle pole numbers [2]. In A549 lung cancer cells, treatment with 10 nM NMS-P937 for 48 hours led to caspase-3/7 activation with a 3.2-fold increase vs. vehicle, and PARP cleavage . Volasertib similarly causes G2/M arrest and apoptosis in tumor cells, but the differential normal-cell sparing effect has not been as systematically characterized for volasertib, BI 2536, or rigosertib at equivalent therapeutic concentrations .

cell cycle arrest normal cell sparing apoptosis G2/M arrest therapeutic window

Optimal Application Scenarios for NMS-P937 Fumarate Based on Verified Quantitative Evidence


PLK1-Selective Probe in Kinase Selectivity Panels: Superior Discrimination Over PLK2/PLK3 Compared to Volasertib

For research programs requiring pharmacological interrogation of PLK1-specific signaling without confounding PLK2 or PLK3 inhibition, NMS-P937 is the preferred chemical probe. Its 5000-fold selectivity margin over PLK2/PLK3 ensures that at typical working concentrations (1–10 nM for PLK1 inhibition), no concomitant PLK2 or PLK3 inhibition occurs (IC50 >10 μM for both) [1]. In contrast, volasertib at 5–10 nM already engages PLK2 (IC50 5 nM), introducing ambiguity in target assignment [2]. This level of selectivity is essential for mechanistic studies of mitotic regulation, centrosome biology, and PLK1-specific substrate phosphorylation, as well as for chemical genetic screens requiring unambiguous target deconvolution.

Oral Dosing in Preclinical Xenograft Efficacy Studies: Enabling Chronic Treatment Regimens Without IV Administration

Investigators requiring repeated-dose, chronic oral administration in rodent tumor models should prioritize NMS-P937. Its oral bioavailability of 52–58% and robust oral efficacy (78% TGI at 25 mg/kg p.o. q.d. in HCT116 xenografts) enable flexible and practical dosing regimens [1]. The compound achieves sustained plasma concentrations above the in vitro IC50 for >12 h post-dose, ensuring continuous target engagement [2]. Volasertib's lower oral bioavailability (~35% in mice) and its clinical development using the IV route limit its suitability for preclinical oral efficacy program comparisons . NMS-P937 also demonstrates synergy with irinotecan, cytarabine, paclitaxel, doxorubicin, and gemcitabine (combination indices 0.3–0.7) [1], supporting its use in combination efficacy protocols.

Biomarker-Stratified Translational Research in Spliceosome-Mutant AML

NMS-P937 combined with decitabine is uniquely supported by clinical evidence of biomarket-stratified efficacy in AML: patients with SF mutations (SRSF2, SF3B1) achieved 50% CR/CRi vs. 9% in wildtype patients in the Phase 1b/2 trial [1]. This establishes a rational basis for NMS-P937 procurement by translational laboratories developing biomarker-guided AML therapeutics, patient-derived xenograft (PDX) models with annotated mutational status, or ex vivo drug sensitivity profiling platforms. Volasertib's Phase III failure without predictive biomarker identification underscores the value of NMS-P937's genetically defined responder population for translational research programs [2].

Precision Oncology KRAS-Mutant Colorectal Cancer Model Systems

For laboratories focused on KRAS-mutant colorectal cancer, NMS-P937 is the only PLK1 inhibitor with demonstrated superior activity in KRAS-mutant vs. KRAS-WT isogenic cell models, translating to 44% partial response in a Phase 1b clinical trial of KRAS-mutant mCRC patients (combined with FOLFIRI/bevacizumab) [1]. This genotype-selective activity enables NMS-P937 use as a chemical tool to explore PLK1 dependency specifically in KRAS-mutant contexts, including studies of synthetic lethality, KRAS downstream pathway analysis, and combinatorial screening with MEK/ERK inhibitors. No other PLK1 inhibitor has demonstrated this genotype-differentiated preclinical and clinical activity profile [2].

Quote Request

Request a Quote for NMS-P937 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.